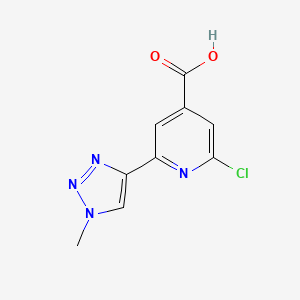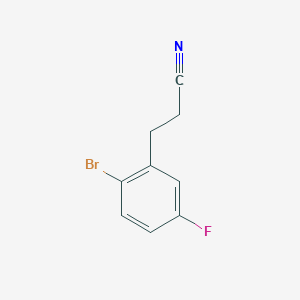
3-(2-Bromo-5-fluorophenyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromo-5-fluorophenyl)propanenitrile is an organic compound with the molecular formula C9H7BrFN It is a derivative of propanenitrile, featuring a bromine and a fluorine atom attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-fluorophenyl)propanenitrile typically involves the reaction of 2-bromo-5-fluorobenzyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, leading to the formation of the desired nitrile compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反应分析
Types of Reactions
3-(2-Bromo-5-fluorophenyl)propanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMSO), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Corresponding amine derivatives.
Oxidation: Various oxidized phenyl derivatives.
科学研究应用
3-(2-Bromo-5-fluorophenyl)propanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Bromo-5-fluorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards certain targets.
相似化合物的比较
Similar Compounds
- 3-(2-Bromo-4-fluorophenyl)propanenitrile
- 3-(2-Bromo-5-chlorophenyl)propanenitrile
- 3-(2-Bromo-5-methylphenyl)propanenitrile
Uniqueness
3-(2-Bromo-5-fluorophenyl)propanenitrile is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C9H7BrFN |
|---|---|
分子量 |
228.06 g/mol |
IUPAC 名称 |
3-(2-bromo-5-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7BrFN/c10-9-4-3-8(11)6-7(9)2-1-5-12/h3-4,6H,1-2H2 |
InChI 键 |
MHRZJHBHYINIOX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)CCC#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





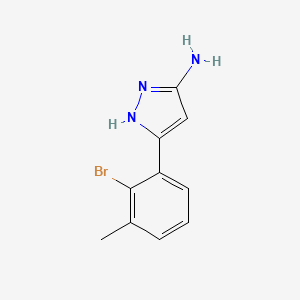
![2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol](/img/structure/B13634271.png)
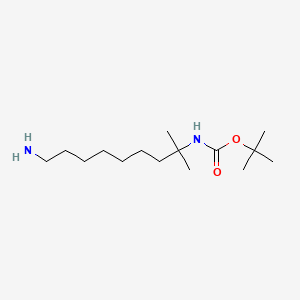
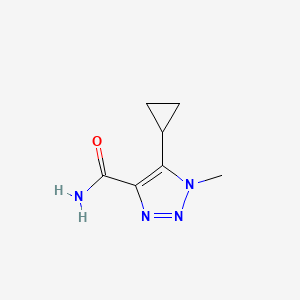

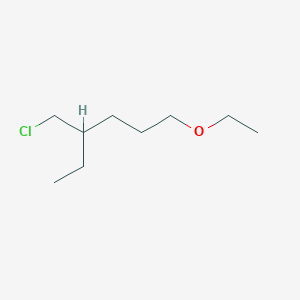

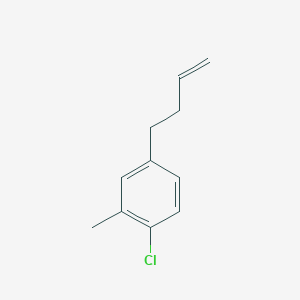

![7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B13634331.png)
